molecular formula C16H16O4 B311138 4-Methylphenyl(4-methoxyphenoxy)acetate

4-Methylphenyl(4-methoxyphenoxy)acetate

Cat. No.: B311138
M. Wt: 272.29 g/mol
InChI Key: PVBVPDDDCBIKPJ-UHFFFAOYSA-N
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Description

4-Methylphenyl(4-methoxyphenoxy)acetate is a synthetic ester compound developed as part of conformationally constrained analogues of diacylglycerol (DAG), which are critical in studying cellular signaling pathways . Its synthesis involves multiple steps, including Sonogashira coupling, esterification, and deprotection reactions. The compound features a 4-methylphenyl group connected via an ethynyl bridge to a phenoxyacetate moiety substituted with a methoxy group at the para position (Figure 1). This structural design introduces rigidity to mimic DAG’s bioactive conformation, enhancing its utility in probing protein kinase C (PKC) interactions .

Molecular Formula: C₁₆H₁₄O₄
Molecular Weight: 270.28 g/mol
Key Applications:

  • Biochemical research targeting DAG-PKC signaling pathways.
  • Development of enzyme inhibitors or activators with improved selectivity.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methylphenyl) 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C16H16O4/c1-12-3-5-15(6-4-12)20-16(17)11-19-14-9-7-13(18-2)8-10-14/h3-10H,11H2,1-2H3

InChI Key

PVBVPDDDCBIKPJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 4-Methylphenyl(4-methoxyphenoxy)acetate and related phenyl acetate derivatives.

Table 1. Comparative Analysis of Phenyl Acetate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings References
This compound 4-methylphenyl, 4-methoxyphenoxy C₁₆H₁₄O₄ 270.28 Conformationally rigid; used in DAG analogue studies
Ethyl 4-methylphenoxyacetate 4-methylphenoxy C₁₁H₁₄O₃ 194.23 High solubility in organic solvents; used in food additives and fragrances
Methyl 2-(4-methoxyphenoxy)acetate 4-methoxyphenoxy C₁₀H₁₀O₄ 194.19 Enhanced electrochemical amination activity due to electron-donating methoxy group
4-Methylphenyl acetate 4-methylphenyl C₉H₁₀O₂ 150.18 Slow methanolysis rate (k = 1.96 mol⁻¹·L·s⁻¹) via BAc2 mechanism
Methyl 4-chlorophenylacetate 4-chlorophenyl C₉H₉ClO₂ 184.62 Electron-withdrawing chloro group reduces reactivity in nucleophilic substitutions

Key Findings:

Structural Rigidity: The ethynyl bridge in this compound imparts conformational rigidity absent in simpler esters like Ethyl 4-methylphenoxyacetate. This rigidity is critical for mimicking DAG’s bioactive conformation .

Reactivity in Electrochemical Reactions: Methoxy-substituted derivatives (e.g., Methyl 2-(4-methoxyphenoxy)acetate) exhibit superior electrochemical amination activity compared to methyl- or chloro-substituted analogues. The methoxy group stabilizes radical cations, accelerating reaction rates .

Methanolysis Kinetics: Substituents significantly influence methanolysis rates. For example, 4-Methylphenyl acetate undergoes slower methanolysis (k = 1.96 mol⁻¹·L·s⁻¹) than 4-acetoxymethylphenyl acetate (k = 4.56 mol⁻¹·L·s⁻¹). The methoxy group in the target compound may stabilize transition states, though specific data are pending .

Biological Applications :

  • Chloro-substituted derivatives (e.g., Methyl 4-chlorophenylacetate) are often used in pharmaceuticals due to their metabolic stability, whereas methoxy-substituted compounds are prioritized in agrochemicals and biochemical probes .

Solubility and Physical Properties: Ethyl 4-methylphenoxyacetate’s shorter alkyl chain and methylphenoxy group enhance its solubility in nonpolar solvents compared to the target compound, which has a bulkier structure .

Preparation Methods

Synthesis of (4-Methoxyphenoxy)acetyl Chloride

(4-Methoxyphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at 0–20°C for 1–2 hours, yielding the acyl chloride with near-quantitative conversion. For example:

(4-Methoxyphenoxy)acetic acid+SOCl2(4-Methoxyphenoxy)acetyl chloride+SO2+HCl\text{(4-Methoxyphenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{(4-Methoxyphenoxy)acetyl chloride} + \text{SO}2 + \text{HCl}

This step mirrors the thionyl chloride-mediated activation of 4-methoxyphenylacetic acid reported in ChemicalBook.

Coupling with 4-Methylphenol

The acyl chloride is reacted with 4-methylphenol in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl. Conditions include stirring at room temperature for 4–6 hours in dichloromethane or ethyl acetate. Yields range from 70–85%, with purification via silica gel chromatography.

Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction enables direct esterification between (4-methoxyphenoxy)acetic acid and 4-methylphenol, bypassing acyl chloride formation.

Reaction Mechanism

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the carboxylic acid and alcohol couple via a redox process. The reaction proceeds under inert atmosphere at 0–5°C, gradually warming to room temperature over 12 hours.

Optimization Considerations

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility.

  • Yield: Reported yields for analogous esters reach 65–78%, though steric hindrance from methoxy groups may reduce efficiency.

Stepwise Synthesis from (4-Methoxyphenoxy)acetic Acid

Preparation of (4-Methoxyphenoxy)acetic Acid

4-Methoxyphenol reacts with chloroacetic acid in alkaline medium (NaOH/K₂CO₃) at 80–100°C for 6–8 hours. The product is isolated via acidification (pH 2–4) and extracted into ethyl acetate.

Esterification with 4-Methylphenol

Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates esterification. Conditions:

  • Molar ratio: 1:1.2 (acid:alcohol)

  • Solvent: Dichloromethane

  • Yield: 80–90% after column chromatography.

Transesterification Strategies

Transesterification offers a solvent-efficient route using methyl or ethyl esters of (4-methoxyphenoxy)acetic acid.

Catalytic Transesterification

Titanium(IV) isopropoxide (Ti(OiPr)₄) catalyzes the exchange between methyl (4-methoxyphenoxy)acetate and 4-methylphenol at 110–120°C. Excess phenol drives equilibrium, achieving 60–75% conversion.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Acyl Chloride Route70–856–8 hHigh purity; scalableSOCl₂ handling hazards
Mitsunobu Reaction65–7812–24 hNo acidic byproductsCostly reagents (DEAD, PPh₃)
Stepwise DCC/DMAP80–9024 hMild conditionsRequires activated acid
Transesterification60–7548 hSolvent recoveryModerate yields

Q & A

Q. What are the recommended synthetic routes for 4-Methylphenyl(4-methoxyphenoxy)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Esterification : React 4-methylphenol with chloroacetyl chloride to form the acetoxy intermediate.

Ether Formation : Couple the intermediate with 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the final product.
Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use inert atmospheres (N₂) to prevent oxidation of sensitive phenolic groups .
  • Purify via column chromatography with ethyl acetate/hexane gradients.

Q. Reference :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl groups) and ester carbonyl (δ 4.3–4.5 ppm for –OCH₂CO–).
    • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and methoxy groups (δ 55–56 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 286 [M⁺]) and fragmentation patterns.
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹).

Example : Ethyl 4-methylphenoxyacetate (structurally analogous) was characterized using IR, MS, and NMR .
Reference :

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches are used to study these interactions?

Methodological Answer:

  • In Vitro Assays :
    • Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) to assess metabolic stability.
    • Monitor metabolite formation via LC-MS/MS.
  • Kinetic Studies :
    • Determine inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 7-benzyloxyquinoline).
    • Analyze Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Key Finding : Structurally similar compounds (e.g., chromenone derivatives) show CYP3A4 modulation via π-π stacking interactions .
Reference :

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Validate purity (>95%) via HPLC with a C18 column (methanol/water gradient).
    • Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Mechanistic Profiling :
    • Use CRISPR-edited cell lines to isolate target pathways (e.g., MAPK/ERK).
    • Compare results with structurally related analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects .

Example : Discrepancies in receptor binding affinity were resolved by controlling for solvent polarity in assay buffers .
Reference :

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction :
    • Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), Caco-2 permeability, and plasma protein binding.
    • Validate with in vitro Caco-2 assays for intestinal absorption.
  • Docking Studies :
    • Model interactions with targets (e.g., COX-2) using AutoDock Vina.
    • Prioritize binding poses with lowest RMSD values relative to crystallographic data.

Case Study : A chromenone derivative showed improved oral bioavailability predictions when methoxy groups enhanced solubility .
Reference :

Q. What synthetic modifications to this compound could enhance its stability in physiological environments?

Methodological Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) ortho to the ester group to hinder enzymatic hydrolysis.
  • Prodrug Design : Convert the ester to a carbamate or amide for targeted release .
  • Isotope Labeling : Use deuterated methyl groups to slow oxidative metabolism (e.g., CYP-mediated demethylation).

Example : Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate exhibited enhanced stability via fluorine substitution .
Reference :

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